Phenoxyethylparaben

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

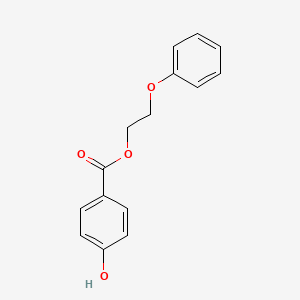

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPOVLCFVFOVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204033 | |

| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55468-88-7 | |

| Record name | 2-Phenoxyethyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55468-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055468887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl p-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Purification of Phenoxyethylparaben: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of Parabens in Modern Formulations

Phenoxyethylparaben (2-phenoxyethyl 4-hydroxybenzoate), a member of the paraben family of preservatives, holds a significant place in the formulation of pharmaceuticals, cosmetics, and personal care products. Its broad-spectrum antimicrobial activity, coupled with its chemical stability, makes it an effective agent in preventing the degradation of products and ensuring their safety for consumers. This guide, intended for a technical audience, provides an in-depth exploration of the synthesis and purification of this compound, delving into the chemical principles, experimental methodologies, and analytical techniques that underpin its production. As Senior Application Scientists, our goal is to not only present established protocols but also to elucidate the rationale behind these methods, empowering researchers and development professionals to optimize and troubleshoot their own processes.

I. The Chemical Foundation: Understanding this compound Synthesis

The primary industrial route to this compound is through the Fischer esterification of p-hydroxybenzoic acid with 2-phenoxyethanol. This reaction, while conceptually straightforward, requires careful control of conditions to maximize yield and purity.

The Core Reaction: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] In the synthesis of this compound, the phenolic hydroxyl group of p-hydroxybenzoic acid is less reactive than the carboxylic acid group under acidic conditions, allowing for selective esterification at the carboxyl group.

The overall reaction is as follows:

The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, typically by removing water as it is formed or by using an excess of one of the reactants.

Catalysis: The Engine of the Reaction

The choice of catalyst is critical in Fischer esterification, as it accelerates the reaction rate to a practical level.

-

Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are the most common homogeneous catalysts for this reaction.[2][3] They are effective and inexpensive. However, their use presents challenges in post-reaction work-up, requiring neutralization and extensive washing steps to remove the corrosive and often product-contaminating acid.[3]

-

Heterogeneous (Solid) Acid Catalysts: A greener and more industrially favorable approach involves the use of solid acid catalysts, such as cation exchange resins.[3] These catalysts offer significant advantages, including ease of separation from the reaction mixture by simple filtration, reduced corrosion of equipment, and the potential for regeneration and reuse.[3]

Key Reaction Parameters and Their Impact

The successful synthesis of this compound hinges on the careful optimization of several parameters:

-

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate.

-

Reactant Stoichiometry: Using an excess of 2-phenoxyethanol can help to shift the equilibrium towards the formation of the ester.

-

Water Removal: Azeotropic distillation with a suitable solvent (e.g., toluene) is a common technique to remove the water byproduct and drive the reaction to completion.[4]

-

Reaction Time: The duration of the reaction is determined by monitoring its progress, often through techniques like Thin Layer Chromatography (TLC).

II. Synthesis in Practice: Experimental Protocols

The following protocols provide a framework for the laboratory-scale synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (PTSA)

This protocol is based on the principles of Fischer esterification using a common and effective homogeneous catalyst.

Materials:

-

p-Hydroxybenzoic acid

-

2-Phenoxyethanol

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add p-hydroxybenzoic acid (1 molar equivalent), 2-phenoxyethanol (1.2 molar equivalents), and a catalytic amount of PTSA (e.g., 0.05 molar equivalents).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected or until the reaction is deemed complete by TLC analysis.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the PTSA and remove unreacted p-hydroxybenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Synthesis using a Solid Acid Catalyst (Cation Exchange Resin)

This protocol offers a more environmentally friendly approach with a simplified work-up.

Materials:

-

p-Hydroxybenzoic acid

-

2-Phenoxyethanol

-

Strongly acidic cation exchange resin (e.g., Amberlyst 15)

-

High-boiling point solvent (optional, if not using excess 2-phenoxyethanol as the solvent)

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirring

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, combine p-hydroxybenzoic acid (1 molar equivalent) and an excess of 2-phenoxyethanol (which can also serve as the solvent).

-

Add the cation exchange resin (e.g., 10-20% by weight of the p-hydroxybenzoic acid).

-

Heat the mixture with stirring to a temperature sufficient to drive the reaction (e.g., 120-150°C). The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to a temperature where the product is still mobile.

-

Filter the hot mixture to remove the catalyst. The catalyst can be washed with a small amount of a suitable solvent (e.g., toluene or ethanol) and set aside for regeneration.

-

Concentrate the filtrate under reduced pressure to remove the excess 2-phenoxyethanol, yielding the crude this compound.

III. Purification Methodologies: Achieving High Purity

The crude this compound obtained from synthesis will invariably contain unreacted starting materials, by-products, and residual catalyst. Achieving the high purity required for pharmaceutical and cosmetic applications necessitates one or more purification steps.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection:

The ideal recrystallization solvent for this compound should:

-

Readily dissolve the compound at an elevated temperature (near the solvent's boiling point).

-

Have low solubility for the compound at low temperatures (e.g., 0-5°C).

-

Either not dissolve the impurities at all or keep them in solution at low temperatures.

-

Be chemically inert towards this compound.

-

Be sufficiently volatile for easy removal from the purified crystals.

Based on the polarity of this compound, suitable solvent systems include:

-

Ethanol/Water: this compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization. A common practice is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid, followed by reheating to clarify and slow cooling.[6]

-

Toluene/Hexane: Toluene can serve as the primary solvent, with hexane acting as the anti-solvent.

-

Washing: A preliminary purification step can involve washing the crude solid with a solvent in which this compound has low solubility at room temperature, such as a mixture of ethanol and n-hexane.[7]

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

If insoluble impurities are present, perform a hot filtration.

-

If a solvent/anti-solvent system is used, add the hot anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Reheat to obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified this compound in a vacuum oven at a temperature below its melting point.

Column Chromatography: For High-Purity Applications

For achieving very high purity or for separating closely related impurities, column chromatography is the method of choice. Reversed-phase High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the purification of parabens.[7]

Preparative HPLC:

In preparative HPLC, a larger column is used to separate larger quantities of the compound. The principles are the same as analytical HPLC.

-

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for the separation of parabens.

-

Mobile Phase: A mixture of a polar solvent (e.g., water, often with a small amount of acid like formic acid to suppress ionization) and a less polar organic solvent (e.g., acetonitrile, methanol) is used as the eluent. The composition of the mobile phase can be optimized to achieve the best separation.

-

Detection: A UV detector is typically used, as the aromatic ring in this compound absorbs UV light.

-

Fraction Collection: The eluent is collected in fractions, and those containing the pure product are combined and the solvent is removed to isolate the purified this compound.

IV. Quality Control: Analytical Verification of Purity

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of parabens.[1] A reversed-phase method with UV detection can be used to separate this compound from its potential impurities. By comparing the retention time of the synthesized compound to that of a certified reference standard, its identity can be confirmed. The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The NMR spectrum of this compound will show characteristic signals for the aromatic protons and carbons, as well as the protons and carbons of the ethyl chain and the phenoxy group. The integration of the proton signals can also be used to confirm the structure.

Melting Point Determination

A sharp melting point range that is consistent with the literature value is a good indicator of the purity of a crystalline solid. Impurities will typically broaden and depress the melting point.

V. Data Presentation and Visualization

Table 1: Comparison of Catalysts for this compound Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, PTSA | Low cost, high reactivity | Difficult to remove, corrosive, potential for side reactions |

| Heterogeneous Acid | Cation Exchange Resins | Easy to separate, reusable, less corrosive, environmentally friendly | Higher initial cost, potentially lower reaction rates |

Diagram 1: General Workflow for this compound Synthesis and Purification

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

VI. Conclusion: A Commitment to Scientific Rigor

The synthesis and purification of this compound, while based on well-established chemical principles, demand a meticulous and informed approach. The choice of catalyst, the optimization of reaction conditions, and the selection of an appropriate purification strategy are all critical factors that influence the final product's quality and yield. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical protocols. By adhering to these principles and employing rigorous analytical verification, researchers and drug development professionals can confidently produce high-purity this compound for use in a wide range of applications, ultimately contributing to the development of safe and effective products.

References

- CN104447308A - Synthesis method of methylparaben - Google P

-

Separation of Paraben Preservatives by Reversed-Phase HPLC Application - Agilent. Available at: [Link]

-

Crystal structure of 2-phenoxyethyl 2-hydroxybenzoate, C15H14O4 - An-Najah Staff. Available at: [Link]

-

(PDF) A review on synthesis of paraben and applications of preservatives - ResearchGate. Available at: [Link]

- CN110642706A - Preparation method of high-purity phenoxyethanol - Google P

-

Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams - Revue Roumaine de Chimie. Available at: [Link]

-

Solubility of butyl paraben in ethyl acetate, propanol, acetone,... - ResearchGate. Available at: [Link]

-

Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile - DiVA portal. Available at: [Link]

-

Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method - TSI Journals. Available at: [Link]

-

Investigations into the crystallization of butyl paraben - Diva-portal.org. Available at: [Link]

-

A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid - TSI Journals. Available at: [Link]

-

HPLC techniques for the determination of parabens in cosmetic products. - ResearchGate. Available at: [Link]

- Organic Reaction Workup Formulas for Specific Reagents. (URL not available)

-

Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. Available at: [Link]

-

How to Carry Out a Recrystallization - YouTube. Available at: [Link]

-

Development and validation of RP HPLC method for the estimation of methyl paraben sodium and propyl paraben sodium in iron protein succinylate syrup in: Acta Chromatographica Volume 35 Issue 1 (2022) - AKJournals. Available at: [Link]

-

Crystallization of paracetamol from ethanol-water solutions in the presence of polymers. Available at: [Link]

-

Crys tal struc ture of 2-phenoxyethyl 2-hydroxybenzoate, C15H14O4 - An-Najah Staff. Available at: [Link]

-

Solubility of butyl paraben in methanol, ethanol, propanol, ethyl acetate, acetone, and acetonitrile - University of Strathclyde. Available at: [Link]

-

Substances yield after recrystallization from different solvents. - ResearchGate. Available at: [Link]

-

p-Toluenesulfonic Acid-based Deep Eutectic Solvent as Transesterification Catalyst for Biodiesel Production - PubMed. Available at: [Link]

- Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formul

-

PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid - Organic Chemistry Portal. Available at: [Link]

-

A Novel Method for the Synthesis of Para-hydroxybenzoic Acid - INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Available at: [Link]

-

The yield and conversion from the esterification of p-hydroxybenzoic acid with glucose using 3% SO 4 2-/Al 2 O 3 catalyst - ResearchGate. Available at: [Link]

-

(PDF) Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile - ResearchGate. Available at: [Link]

-

Phenoxyethanol | C8H10O2 | CID 31236 - PubChem - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. xb.haut.edu.cn [xb.haut.edu.cn]

- 4. tsijournals.com [tsijournals.com]

- 5. youtube.com [youtube.com]

- 6. Crystallization of paracetamol from ethanol-water solutions in the presence of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. staff.najah.edu [staff.najah.edu]

An In-Depth Technical Guide to the Preservative Mechanism of Phenoxyethylparaben

Abstract

Phenoxyethylparaben, a molecule amalgamating the structural features of phenoxyethanol and parabens, represents a significant preservative agent in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive examination of its mechanism of action, intended for researchers, scientists, and drug development professionals. By dissecting its molecular interactions with microbial entities, this document elucidates the physicochemical properties, antimicrobial efficacy, and the synergistic potential that underpins its function. We will explore its disruptive effects on microbial cell membranes, inhibitory action on essential enzymatic processes, and its broader impact on cellular integrity. Furthermore, this guide furnishes detailed experimental protocols for assessing preservative efficacy, thereby bridging theoretical knowledge with practical, field-proven methodologies.

Introduction: The Rationale for Preservative Systems

Pharmaceutical and cosmetic formulations, particularly those with high water content, are susceptible to microbial contamination. The introduction of bacteria, yeasts, and molds can compromise product safety, efficacy, and stability. Preservatives are therefore essential excipients, incorporated to inhibit microbial growth and ensure product integrity throughout its shelf life.[1][2]

This compound emerges from a class of preservatives that leverage the combined strengths of its constituent moieties: the broad-spectrum antimicrobial activity of phenoxyethanol and the potent antifungal and antibacterial properties of parabens.[1][3] This dual-action profile makes it a compelling choice for formulators seeking robust and reliable preservation.

Physicochemical Properties

To understand the mechanism of action, a foundational appreciation of this compound's physicochemical characteristics is imperative. While specific data for this compound is consolidated from its parent compounds, its structure suggests a lipophilic nature, crucial for its interaction with microbial membranes.

| Property | Description | Source |

| Chemical Name | 2-Phenoxyethyl 4-hydroxybenzoate | N/A |

| Molecular Formula | C₁₅H₁₄O₄ | N/A |

| Appearance | Expected to be a crystalline powder or oily liquid. | N/A |

| Solubility | Predicted to have low water solubility, a characteristic that influences its partitioning into the lipid bilayers of microorganisms. | [3] |

| Stability | Generally stable across a wide pH and temperature range, a desirable trait for formulation versatility. | [4] |

The lipophilicity is a key determinant of its ability to traverse and embed within the lipid-rich environments of microbial cell walls and membranes.[5]

The Core Mechanism of Action: A Multi-Pronged Assault

This compound does not rely on a single mode of action but rather employs a multi-targeted strategy to inhibit microbial growth. This multifaceted approach is a significant factor in its broad-spectrum efficacy.

Disruption of Microbial Cell Membrane Integrity

The primary and most critical mechanism of action is the disruption of the microbial cell membrane. The lipophilic nature of the molecule allows it to intercalate into the phospholipid bilayer of the cell membrane.[6] This insertion disrupts the membrane's fluidity and structural integrity, leading to several detrimental consequences for the microorganism:

-

Increased Permeability: The compromised membrane becomes "leaky," allowing for the uncontrolled efflux of essential intracellular components such as ions (e.g., K+), ATP, and nucleic acids.

-

Impaired Transport: Membrane-bound proteins responsible for nutrient uptake and waste expulsion are functionally impaired.

-

Dissipation of Proton Motive Force: The disruption of the membrane collapses the electrochemical gradients (proton motive force) that are vital for ATP synthesis and other energy-dependent processes.

Studies on related compounds like phenoxyethanol have demonstrated this membrane-damaging effect, showing it leads to the leakage of cellular constituents and disruption of energy metabolism.[7] The paraben moiety also contributes significantly to this membrane interaction, with its effectiveness increasing with the hydrophobicity of its alkyl chain.[6][8]

Figure 1: Multi-targeted mechanism of this compound on a microbial cell.

Inhibition of Cellular Enzymes

Beyond membrane disruption, this compound can interfere with the activity of essential microbial enzymes. Parabens have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH).[8] While this specific enzyme is from a mammalian system, it demonstrates the potential for parabens to interact with and inhibit enzymatic activity. In microorganisms, this can translate to the inhibition of enzymes involved in:

-

Energy Metabolism: Glycolytic enzymes and those of the electron transport chain can be targets.

-

Biosynthesis: Enzymes required for the synthesis of essential molecules like amino acids and nucleotides.

This enzymatic inhibition deprives the cell of the energy and building blocks necessary for growth and replication.

Secondary Effects on Nucleic Acid Synthesis

While not considered the primary mechanism, the disruption of the cell's energy metabolism and the leakage of precursor molecules can have a downstream inhibitory effect on DNA and RNA synthesis. Without a sufficient supply of ATP and nucleotides, the processes of replication and transcription are halted.

Synergistic Activity: The Power of Combination

In the field of preservation, synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.[3] this compound is inherently a combination, and its constituent parts, phenoxyethanol and parabens, are known to act synergistically.[9]

This synergy can be explained by:

-

Different Target Sites: Phenoxyethanol and parabens may have slightly different primary targets within the cell membrane or affect different classes of enzymes, leading to a more comprehensive and potent antimicrobial action.[3]

-

Enhanced Penetration: One component may facilitate the entry of the other into the microbial cell. For instance, the membrane disruption caused by phenoxyethanol could enhance the penetration of the paraben moiety to its intracellular targets.[3]

Furthermore, this compound itself can be combined with other preservatives or potentiating agents like ethylhexylglycerin or caprylyl glycol to further enhance its antimicrobial spectrum and allow for lower use concentrations, which is beneficial for product safety and minimizing the potential for irritation.[4][10][11][12]

Experimental Protocol: Assessing Preservative Efficacy

The efficacy of a preservative system is not merely theoretical; it must be empirically validated. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays are foundational methods for quantifying the antimicrobial activity of a preservative.[13]

Objective

To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

Materials

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)[1]

-

Appropriate growth media (e.g., Tryptic Soy Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi)

-

Sterile 96-well microtiter plates

-

Sterile saline or buffer

-

Pipettes and sterile tips

-

Incubator

-

Spectrophotometer (for reading optical density)

Step-by-Step Methodology

-

Preparation of Inoculum:

-

Culture the test microorganisms on appropriate agar plates.

-

Harvest a fresh culture and suspend it in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (if necessary) and then dilute it in the appropriate broth medium.

-

Perform a series of two-fold serial dilutions in the 96-well plate to create a range of concentrations to be tested.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the different concentrations of this compound.

-

Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, up to 5 days for fungi).[14][15]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (a sign of microbial growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[16] This can also be determined spectrophotometrically by measuring the optical density.

-

-

Determination of MBC/MFC:

-

Take an aliquot from the wells that showed no visible growth (at and above the MIC).

-

Spread the aliquot onto a fresh agar plate that does not contain the preservative.

-

Incubate the plates.

-

The MBC or MFC is the lowest concentration that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.

-

Figure 2: Experimental workflow for determining MIC and MBC/MFC.

Antimicrobial Spectrum and Efficacy

This compound is effective against a broad range of microorganisms, a quality inherited from its parent compounds.[1][17]

-

Gram-Positive Bacteria: Effective against organisms such as Staphylococcus aureus.

-

Gram-Negative Bacteria: Shows activity against challenging organisms like Pseudomonas aeruginosa and Escherichia coli.

-

Yeasts and Molds: Particularly effective against fungi such as Candida albicans and Aspergillus brasiliensis, a key attribute of the paraben class.[3]

The following table provides illustrative MIC values for phenoxyethanol, which are indicative of the concentrations at which the phenoxyethyl moiety of this compound would be active.

| Microorganism | Type | Illustrative MIC of Phenoxyethanol (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 8500 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 3200 |

| Escherichia coli | Gram-negative bacteria | 3600 |

| Candida albicans | Yeast | 5400 |

| Aspergillus niger | Mold | 3300 |

| Data sourced from a study on phenoxyethanol and may vary for this compound.[18] |

Conclusion: A Self-Validating Preservative System

The mechanism of action of this compound is a robust, multi-pronged attack on microbial viability, centered on the catastrophic disruption of the cell membrane. This primary action is complemented by the inhibition of essential enzymes, leading to a comprehensive failure of cellular processes. The inherent synergy between its phenoxyethanol and paraben components provides a broad spectrum of activity that is difficult for microorganisms to overcome.

For the drug development professional, understanding this mechanism is crucial for rational formulation design. The provided experimental protocols offer a self-validating system to confirm efficacy within a specific formulation, ensuring that the preservative system is not only theoretically sound but also practically effective. By leveraging the principles outlined in this guide, researchers can confidently employ this compound to ensure the safety, stability, and integrity of their pharmaceutical and cosmetic products.

References

-

Wang, J., Liu, Y., Kam, W., Li, Y., & Sullivan, D. A. (2020). Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells. Experimental Eye Research, 196, 108057. Available from: [Link]

-

Bielska-Dakowicz, N., et al. (2023). Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. National Institutes of Health. Available from: [Link]

-

Hauser, C., et al. (n.d.). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC. Available from: [Link]

- US8834856B2 - Synergistic preservative system. (n.d.). Google Patents.

-

Karim, S. A., et al. (2016). Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation. PubMed. Available from: [Link]

-

Phenoxyethanol: A Globally Approved Preservative. (2015). UL Prospector. Available from: [Link]

-

Preservative Efficacy Test. (2011). Pharmaguideline. Available from: [Link]

-

Minimum Inhibitory Concentration of Parabens (%)**. (n.d.). ResearchGate. Available from: [Link]

-

Russo, C., et al. (2022). Parabens Permeation through Biological Membranes: A Comparative Study Using Franz Cell Diffusion System and Biomimetic Liquid Chromatography. National Institutes of Health. Available from: [Link]

-

Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. (n.d.). ResearchGate. Available from: [Link]

-

Methylparaben, Phenoxyethanol and Both: Exploring Toxicity. (2018). Cosmetics & Toiletries. Available from: [Link]

-

Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation. (n.d.). PMC - NIH. Available from: [Link]

-

Toxicity of the cosmetic preservatives parabens, phenoxyethanol and chlorphenesin on human meibomian gland epithelial cells. (2020). PubMed. Available from: [Link]

-

Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. (2024). Eurofins USA. Available from: [Link]

-

Langsrud, S., et al. (2016). Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol. PLOS One. Available from: [Link]

-

Dréno, B., et al. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics. PubMed. Available from: [Link]

-

Ferreira, A. M., et al. (n.d.). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Available from: [Link]

-

White Paper: Antimicrobial properties of Isopentyldiol. (n.d.). Available from: [Link]

-

PRESERVATIVE EFFICACY TEST FOR COSMETIC PRODUCT. (2005). ASEAN. Available from: [Link]

-

Minimal inhibitory concentration (MIC) values for the tested compounds (mg/mL). (n.d.). ResearchGate. Available from: [Link]

-

Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol. (2016). PubMed. Available from: [Link]

-

An Overview of Endocrine Disrupting Chemical Paraben and Search for An Alternative – A Review. (n.d.). ResearchGate. Available from: [Link]

- CA2497339A1 - Antimicrobial paraben composition. (n.d.). Google Patents.

-

Developing a Test Method for Determining the Effectiveness of Antimicrobial Preservatives. (n.d.). Available from: [Link]

-

Fłasinski, M., et al. (2016). Studies on the interactions between parabens and lipid membrane components in monolayers at the air/aqueous solution interface. PubMed. Available from: [Link]

-

Safety Assessment of Parabens as Used in Cosmetics. (2018). Available from: [Link]

-

Preservative / Challenge / Pharma Antimicrobial / Antipreservative Test. (n.d.). Microbio Laboratory. Available from: [Link]

-

Phenoxyethanol. (n.d.). Available from: [Link]

-

PHENOXYETHANOL. (n.d.). atamankimya.com. Available from: [Link]

Sources

- 1. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulprospector.com [ulprospector.com]

- 5. Parabens Permeation through Biological Membranes: A Comparative Study Using Franz Cell Diffusion System and Biomimetic Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the interactions between parabens and lipid membrane components in monolayers at the air/aqueous solution interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol | PLOS One [journals.plos.org]

- 8. Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 10. US8834856B2 - Synergistic preservative system - Google Patents [patents.google.com]

- 11. kuraray.eu [kuraray.eu]

- 12. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]

- 15. asean.org [asean.org]

- 16. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]

- 17. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. phexcom.com [phexcom.com]

A Technical Guide to the Solubility of Phenoxyethanol for Researchers and Formulation Scientists

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of Phenoxyethanol (2-phenoxyethanol), a globally approved and widely utilized preservative in the pharmaceutical and cosmetics industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated experimental protocols, and practical insights into leveraging Phenoxyethanol's solubility profile for optimal formulation development. We will delve into the theoretical principles governing its solubility, present a detailed solubility profile in various solvents, provide a step-by-step methodology for accurate solubility determination, and discuss the practical implications for solvent selection.

A note on nomenclature: The user's query specified "Phenoxyethylparaben." This term is not a standard chemical nomenclature. The guide focuses on Phenoxyethanol , a glycol ether with the formula C₆H₅OC₂H₄OH, which is a common preservative and is sometimes used in formulations that also contain parabens.[2] It is chemically distinct from the paraben family of preservatives.

Introduction to Phenoxyethanol: A Formulator's Workhorse

Phenoxyethanol is a colorless, oily liquid with a faint rose-like aroma, classified as both a glycol ether and a phenol ether.[2] Its chemical structure, featuring a polar hydroxyl group and a larger, non-polar phenyl ether group, imparts a unique solubility profile that makes it a versatile ingredient. It is valued not only for its broad-spectrum antimicrobial activity against bacteria, yeasts, and mold but also for its excellent chemical stability and compatibility with a wide range of cosmetic and pharmaceutical ingredients.[1][3]

Key Physicochemical Properties:

-

Chemical Formula: C₈H₁₀O₂[4]

-

Molar Mass: 138.166 g·mol⁻¹[2]

-

Appearance: Colorless, oily liquid[5]

-

Boiling Point: 245–247 °C[5]

-

Log Kₒ/w (Log P): 1.16, indicating a moderate level of lipophilicity.[1]

Understanding the solubility of Phenoxyethanol is paramount for formulators. Solubility dictates not only the physical stability of a formulation, preventing crystallization or phase separation, but also the bioavailability and efficacy of the preservative itself. For a preservative to be effective, it must be available in the formulation's phase where microbial growth is most likely to occur—typically the aqueous phase.[6][7]

The Science of Solubility: Theoretical Framework

The solubility of a solute in a solvent is a measure of the maximum amount of that solute that can dissolve in a given amount of solvent at a specific temperature to form a stable, homogeneous solution.[8] This phenomenon is governed by intermolecular forces. The principle of "like dissolves like" is a fundamental concept:

-

Polar Solvents (e.g., water, glycerin) readily dissolve polar solutes through hydrogen bonding and dipole-dipole interactions.

-

Non-polar Solvents (e.g., oils, esters) dissolve non-polar solutes through van der Waals forces.

Phenoxyethanol's structure is amphiphilic in nature. The terminal hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with polar solvents like water and glycols. The phenyl ring and ether linkage (C₆H₅O-) are non-polar and lipophilic, allowing for interaction with non-polar solvents. This dual character explains its broad solubility in a range of solvents of varying polarities.

Comprehensive Solubility Profile of Phenoxyethanol

The following table summarizes the solubility of Phenoxyethanol in various solvents relevant to pharmaceutical and cosmetic formulations. The data has been compiled from authoritative chemical databases and technical literature.

| Solvent Class | Solvent Name | Solubility Description | Quantitative Data (at 20-25°C) | Citation(s) |

| Aqueous | Water | Moderately / Sparingly Soluble | 26-27 g/L (approx. 2.6-2.7% w/w) | [2] |

| Alcohols | Ethanol | Miscible / Very Soluble | - | [2] |

| Glycols | Propylene Glycol | Miscible / Very Soluble | - | [9] |

| Glycerin (Glycerol) | Miscible / Very Soluble | - | [2][9] | |

| Butylene Glycol | Soluble | - | [10] | |

| Ethers | Diethyl Ether | Soluble / Very Soluble | - | [2] |

| Ketones | Acetone | Miscible / Very Soluble | - | [2][9] |

| Oils | Olive Oil | Slightly Soluble | - | [2] |

| Peanut Oil | Slightly Soluble | - | [2] | |

| Mineral Oil | Slightly Soluble | - | [9] | |

| Other | Chloroform | Soluble | - | [2] |

| Alkali Solutions | Soluble | - | [2] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

Experimental Protocol: Determining Equilibrium Solubility

Accurate solubility data is crucial for development and regulatory purposes. The Saturation Shake-Flask Method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[11][12] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the undissolved solid, providing a true measure of the thermodynamic solubility limit.[13][14] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can yield higher, metastable values as it often relates to the amorphous state of a compound.[15][16]

4.1. Step-by-Step Protocol: Shake-Flask Method

This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.

1. Preparation and Pre-saturation:

-

Rationale: To prevent the solvent from drawing the other phase into it during the experiment, the two phases must be mutually saturated beforehand, especially when determining partition coefficients, but it is good practice for general solubility.[17]

-

Step 1a: Select the desired solvent (e.g., purified water, pH 7.0 buffer, ethanol).

-

Step 1b: If using a buffered aqueous system, prepare the buffer and verify its pH.

2. Sample Preparation:

-

Rationale: An excess of the solid solute is required to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[11]

-

Step 2a: Add a known volume of the chosen solvent to several stoppered flasks or vials (e.g., 20 mL).

-

Step 2b: Add an excess amount of Phenoxyethanol to each flask. The presence of visible, undissolved liquid Phenoxyethanol at the end of the experiment is necessary to confirm saturation.

3. Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is the most critical step. This requires sufficient time and consistent agitation at a controlled temperature to ensure the rate of dissolution equals the rate of precipitation.[12]

-

Step 3a: Place the sealed flasks in a mechanical shaker or agitator within a temperature-controlled chamber, typically set to 25°C or 37°C depending on the application.[12]

-

Step 3b: Agitate the flasks for a predetermined period. A common duration is 24 to 48 hours.[11][18] To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 18, 24, and 48 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[19]

4. Phase Separation:

-

Rationale: The undissolved solute must be completely removed to accurately analyze the concentration of the saturated supernatant.

-

Step 4a: After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled chamber to let solid particles settle.[20]

-

Step 4b: Carefully withdraw a sample from the supernatant and separate the liquid from the solid phase. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF).

5. Analysis of Saturated Solution:

-

Rationale: A validated, stability-indicating analytical method is required for accurate quantification of the dissolved solute.

-

Step 5a: Prepare a series of calibration standards of Phenoxyethanol in the same solvent.

-

Step 5b: Dilute the filtered saturated solution with the solvent to bring its concentration within the calibrated range of the analytical instrument.

-

Step 5c: Analyze the samples and standards using a validated method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.[21] Calculate the concentration of Phenoxyethanol in the original saturated solution.

4.2. Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the Shake-Flask method.

Caption: Decision diagram for solvent system selection for Phenoxyethanol.

Conclusion

Phenoxyethanol's balanced solubility profile, stemming from its amphiphilic chemical structure, is a key reason for its widespread success as a preservative. It is miscible with common cosmetic solvents like ethanol and glycols, while its moderate water solubility is sufficient for many aqueous-based products and can be easily enhanced with co-solvents. A thorough understanding of its solubility limits, the factors that influence them, and the standardized methods for their measurement is essential for any scientist working on the development of safe, stable, and effective pharmaceutical or cosmetic products. The data and protocols provided in this guide serve as a foundational resource for achieving these formulation goals.

References

-

Talsen Chem. (2024, October 18). The Ultimate Guide to Cosmetic Preservative Selection. [Link]

-

American Chemical Society. (2023, May 1). 2-Phenoxyethanol. [Link]

-

National Center for Biotechnology Information. Phenoxyethanol. PubChem Compound Database. [Link]

-

Wikipedia. Phenoxyethanol. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Ataman Kimya. PHENOXYETHANOL. [Link]

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Ataman Kimya. PHENOXYETHANOL. [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

PubMed Central. Cosmetics Preservation: A Review on Present Strategies. [Link]

-

SBBLG. (2024, January 5). The ultimate guide to selecting cosmetic preservatives. [Link]

-

Scribd. Shake Flask Method. [Link]

-

PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ResearchGate. (2013, October 25). Any official guideline to conduct solubility studies?. [Link]

-

MDPI. (2024, February 16). A Survey of Preservatives Used in Cosmetic Products. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. [Link]

-

ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

Next in Beauty. The preservatives boosters, humectants and solvents of Special Chemicals. [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. specialchem.com [specialchem.com]

- 5. acs.org [acs.org]

- 6. News - What are the factors that affect the performance of cosmetic preservatives [sprchemical.com]

- 7. sbblgroup.com [sbblgroup.com]

- 8. uspnf.com [uspnf.com]

- 9. atamankimya.com [atamankimya.com]

- 10. The preservatives, humectantes and solvents of Special Chemicals [nextinbeautymag.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. who.int [who.int]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. enamine.net [enamine.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. researchgate.net [researchgate.net]

- 21. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Thermal and pH Stability of Phenoxyethylparaben

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Phenoxyethylparaben, a member of the paraben family of preservatives, is utilized in a variety of pharmaceutical and cosmetic formulations for its broad-spectrum antimicrobial activity. A thorough understanding of its stability under various stress conditions is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive analysis of the thermal and pH stability of this compound. It delves into the fundamental principles of its degradation kinetics, identifies key degradation products, and outlines robust analytical methodologies for stability assessment. This document is intended to serve as a critical resource for formulation scientists, analytical chemists, and quality control professionals engaged in the development and lifecycle management of products containing this compound.

Introduction to this compound: A Preservative of Significance

This compound, the ester of p-hydroxybenzoic acid and 2-phenoxyethanol, is a widely used preservative effective against a broad range of microorganisms, including bacteria and fungi. Its chemical structure, featuring both a paraben moiety and a phenoxyethanol group, contributes to its efficacy and physicochemical properties. The stability of this molecule is a critical quality attribute, as degradation can lead to a loss of antimicrobial potency and the formation of potentially undesirable byproducts. This guide will systematically explore the intrinsic stability of this compound when subjected to thermal and pH stressors, providing the necessary technical insights for robust formulation development and stability testing.

Thermal Stability Profile

The thermal stability of an excipient is a critical factor that can influence manufacturing processes (e.g., heat sterilization, hot-melt extrusion), storage conditions, and overall product shelf-life. Understanding the thermal behavior of this compound is therefore essential for formulators.

Theoretical Considerations and General Observations

Phenoxyethanol, a related compound, is known to be chemically stable and does not readily react with other ingredients, air, or light[1]. It is also reported to be stable at temperatures exceeding 100°C, with a boiling point of 245°C[2]. While specific comprehensive public data on the thermal decomposition of this compound is limited, the general stability of the ether and ester functional groups provides an initial indication of its thermal behavior. However, empirical testing is necessary to define its precise thermal limits.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques to characterize the thermal stability of pharmaceutical materials[1][3][4][5][6].

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of this compound would reveal the onset temperature of decomposition and the pattern of mass loss, indicating the stages of degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can identify melting points, glass transitions, and exothermic or endothermic decomposition events, providing a comprehensive thermal profile of the molecule[7][8][9].

Experimental Protocol: TGA-DSC Analysis of this compound

-

Instrumentation: A simultaneous TGA-DSC instrument is recommended for concurrent analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound powder into an aluminum or ceramic pan.

-

TGA Method:

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 400°C at a constant heating rate (e.g., 10°C/min).

-

Utilize an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

-

-

DSC Method:

-

Concurrently with the TGA measurement, record the heat flow to the sample.

-

Observe for endothermic peaks (melting) and exothermic peaks (decomposition).

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

-

From the DSC curve, determine the melting point (Tm) and the enthalpy of fusion (ΔHf), as well as the onset and peak temperatures of any decomposition exotherms.

-

Thermal Degradation Kinetics and Pathway

The kinetics of thermal degradation can be investigated by performing TGA at multiple heating rates and applying isoconversional models (e.g., Kissinger-Akahira-Sunose) or model-fitting methods to determine the activation energy (Ea) of decomposition[10]. The Arrhenius equation can then be used to predict the degradation rate at different temperatures[11][12][13].

Diagram: Thermal Degradation Analysis Workflow

Sources

- 1. matec-conferences.org [matec-conferences.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. tainstruments.com [tainstruments.com]

- 5. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. scispace.com [scispace.com]

- 8. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. concawe.eu [concawe.eu]

- 12. Application of Arrhenius Kinetics to Acceleration of Controlled Extraction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenoxyethylparaben

Abstract

Phenoxyethylparaben, a member of the paraben family of preservatives, is utilized in a wide array of pharmaceutical and personal care products for its broad-spectrum antimicrobial activity. Its frequent use, often in combination with other parabens, leads to its continuous introduction into aquatic environments through wastewater. This technical guide provides a comprehensive examination of the degradation pathways of this compound, focusing on photodegradation, biodegradation, and advanced oxidation processes. We will delve into the mechanistic details of these pathways, identify the resulting transformation byproducts, and discuss the analytical methodologies required for their detection and quantification. Furthermore, this guide presents field-proven experimental protocols and discusses the environmental implications of the degradation byproducts, offering a critical resource for researchers, environmental scientists, and drug development professionals.

Introduction: The Lifecycle and Environmental Significance of this compound

Parabens are esters of p-hydroxybenzoic acid and have been a cornerstone of preservation in cosmetics, pharmaceuticals, and food products for decades.[1] this compound's structure, which incorporates a phenoxyethyl group, distinguishes it from more common parabens like methylparaben or propylparaben. This structural feature can influence its physicochemical properties and, consequently, its degradation behavior.

The widespread application of products containing this compound results in its consistent release into wastewater systems. While wastewater treatment plants (WWTPs) can effectively remove a significant portion of parent paraben compounds, transformation products are often formed and may be released in greater concentrations in the effluent than the original compounds.[2] Understanding the transformation and fate of this compound is paramount, as its degradation byproducts may exhibit altered toxicity and environmental persistence.[2][3] This guide aims to elucidate the complex degradation landscape of this important preservative.

Primary Degradation Pathways of this compound

The environmental degradation of this compound is primarily governed by three distinct mechanisms: photodegradation, biodegradation, and chemical oxidation. Each pathway is initiated by different environmental factors and proceeds through unique intermediate steps, leading to a variety of byproducts.

Figure 1: Overview of the primary degradation routes for this compound.

Photodegradation: The Role of Light

Photodegradation, or photolysis, is a significant pathway for the transformation of parabens in sunlit aquatic environments. This process is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. The degradation is often mediated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated photochemically in natural waters.[4][5]

The primary points of attack on the this compound molecule during photodegradation are the ester linkage and the aromatic rings.

-

Ester Hydrolysis: UV energy can promote the hydrolysis of the ester bond, leading to the formation of p-hydroxybenzoic acid (PHBA) and 2-phenoxyethanol . This is a common initial step for all parabens.

-

Hydroxyl Radical Attack: Hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated derivatives. The subsequent breakdown of these intermediates can lead to ring-opening and eventual mineralization.[4]

-

Ether Bond Cleavage: The ether linkage in the 2-phenoxyethanol portion is also susceptible to cleavage, potentially yielding phenol and acetaldehyde.

The efficiency of photodegradation is influenced by several factors, including pH, water clarity, and the presence of natural photosensitizers like dissolved organic matter.[6] In engineered systems, photocatalysts such as titanium dioxide (TiO₂) are often employed to accelerate this process significantly.[4][7]

Figure 2: Simplified photodegradation pathway of this compound.

Biodegradation: Microbial Metabolism

Parabens are generally considered to be biodegradable, with removal efficiencies in WWTPs often exceeding 90%.[7] Microbial communities in wastewater, soil, and sediment possess the enzymatic machinery to break down these compounds. The initial and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by carboxyl ester hydrolases, yielding PHBA and 2-phenoxyethanol.[8]

-

Aerobic Degradation: Under aerobic conditions, both PHBA and 2-phenoxyethanol can be further metabolized. PHBA is typically hydroxylated and subsequently undergoes ring cleavage, entering central metabolic pathways.

-

Anaerobic Degradation: In anaerobic environments, the degradation process is different. For instance, 2-phenoxyethanol can be cleaved by certain bacteria, such as Acetobacterium sp., into phenol and acetaldehyde .[9] The acetaldehyde is then oxidized to acetate.

The rate of biodegradation can vary depending on the microbial population, temperature, and the presence of other organic matter.[7]

Chemical Degradation via Advanced Oxidation Processes (AOPs)

AOPs are tertiary water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive species, primarily hydroxyl radicals.[10] Common AOPs effective in degrading parabens include:

-

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the aromatic ring of this compound or decompose to form hydroxyl radicals.[2]

-

Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

-

Peroxynitrite Reaction: In aquatic systems, reactive nitrogen species can form peroxynitrous acid (HOONO), which can degrade parabens through both radical and nucleophilic attack pathways, yielding byproducts like hydroquinone, quinone, and PHBA.[11]

-

Chlorination: While used for disinfection, chlorination can react with parabens to form chlorinated byproducts. These halogenated transformation products are of particular concern as they may exhibit different and sometimes enhanced biological activity compared to the parent compounds.[2]

Major Byproducts and Their Significance

The degradation of this compound results in a suite of transformation products. The identification and quantification of these byproducts are crucial for a complete environmental risk assessment.

| Degradation Pathway | Key Reactive Species | Major Identified Byproducts | Potential Significance |

| Photodegradation | UV, Hydroxyl Radicals (•OH) | p-Hydroxybenzoic Acid (PHBA), 2-Phenoxyethanol, Phenol, Hydroxylated derivatives | PHBA is generally less toxic than the parent paraben. Phenol is a priority pollutant with known toxicity. |

| Biodegradation | Microbial Enzymes | p-Hydroxybenzoic Acid (PHBA), 2-Phenoxyethanol, Phenol, Acetaldehyde | Represents a breakdown into simpler, more readily metabolizable compounds. |

| Advanced Oxidation | •OH, O₃, HOONO | PHBA, Hydroxylated parabens, Quinones, Hydroquinone, Short-chain organic acids | Can lead to complete mineralization, but intermediate byproducts may have residual toxicity. |

| Chlorination | Free Chlorine | Chlorinated parabens, Chlorinated PHBA | Halogenated byproducts can have estrogenic or anti-estrogenic activity and may be more persistent.[2] |

Analytical Methodologies for Degradation Studies

A robust analytical workflow is essential for tracking the disappearance of the parent compound and identifying its transformation products.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. en.bleulavande.com [en.bleulavande.com]

- 4. The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

In vitro estrogenic activity of Phenoxyethylparaben

An In-Depth Technical Guide to the In Vitro Estrogen-Like Activity of Phenoxyethylparaben

Abstract

This compound, an ester of p-hydroxybenzoic acid, belongs to the paraben family of preservatives, which are widely utilized in cosmetics, pharmaceuticals, and consumer goods. While the estrogenic activity of short-chain alkyl parabens is well-documented, specific data on this compound remains notably scarce in peer-reviewed literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro estrogenic potential of this compound. We synthesize field-proven insights on the mechanistic underpinnings of estrogen receptor signaling and detail the critical in vitro assays required for a robust evaluation. By examining the established structure-activity relationships within the paraben class, this document offers a predictive analysis of this compound's likely activity, underscoring the imperative for direct experimental validation using the methodologies described herein.

Introduction: The Paraben Question and the Case of this compound

Parabens, the alkyl esters of p-hydroxybenzoic acid, are a class of chemicals broadly used for their antimicrobial properties to extend the shelf-life of countless products.[1] Their structural similarity to 17β-estradiol has raised scientific concern, classifying them as potential endocrine-disrupting chemicals (EDCs) or xenoestrogens.[1] EDCs can interfere with the body's hormonal systems, and exposure to estrogenic compounds has been associated with various health concerns.[2]

Numerous studies have confirmed that certain parabens can bind to estrogen receptors (ERs), elicit transcriptional activation of estrogen-responsive genes, and stimulate the proliferation of estrogen-dependent cancer cells.[3][4] This activity is not uniform across the class; a clear structure-activity relationship has emerged, where estrogenicity generally increases with the length and branching of the ester side chain.[5][6]

This compound (4-hydroxybenzoic acid 2-phenoxyethyl ester) is a less common member of this family, distinguished by its phenoxyethyl ester group. Despite the extensive research on methyl-, propyl-, and butylparabens, there is a conspicuous absence of direct experimental data on the estrogenic activity of this compound. This guide is designed to bridge that gap by providing the foundational knowledge and detailed experimental frameworks necessary to rigorously assess its potential to interact with the estrogen signaling pathway.

The Mechanistic Framework: Estrogen Receptor (ER) Signaling

To investigate the estrogenicity of any compound, a clear understanding of the target pathway is essential. The biological effects of estrogens are primarily mediated by two nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[7] The canonical pathway for ERα, the predominant receptor in breast cancer cells like MCF-7, provides the basis for most in vitro estrogenicity assays.

Upon entering the cell, a ligand such as 17β-estradiol—or a potential xenoestrogen—binds to the Ligand Binding Domain (LBD) of the ERα located in the cytoplasm or nucleus. This binding event triggers a critical conformational change in the receptor, causing it to dissociate from heat shock proteins and form a homodimer (ERα/ERα).[8] This activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[8] The receptor-DNA complex then recruits a cascade of co-activator proteins, initiating the transcription of genes that regulate processes such as cell proliferation, growth, and differentiation.[8] In vitro assays are designed to probe specific events along this cascade: receptor binding, ERE-mediated transcription, and downstream cellular proliferation.

Caption: Workflow for a competitive estrogen receptor binding assay.

Step-by-Step Protocol (Example using Recombinant ERα):

-

Preparation: Serially dilute this compound and the unlabeled E2 positive control in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, combine a fixed concentration of purified recombinant human ERα, a fixed concentration of radiolabeled ligand (e.g., [³H]17β-estradiol), and varying concentrations of the test compound or controls.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.

-

Separation: Add a charcoal-dextran slurry to each well. The charcoal binds to the small, unbound [³H]E2 molecules, while the larger receptor-ligand complexes remain in the supernatant.

-

Centrifugation: Centrifuge the plate to pellet the charcoal.

-

Quantification: Transfer the supernatant from each well into scintillation vials containing scintillation cocktail.

-

Measurement: Measure the radioactivity (in counts per minute, CPM) of the supernatant using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding of [³H]E2 at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value (the concentration at which 50% of the radiolabeled ligand is displaced).

Tier 2: ER-Mediated Reporter Gene Assay

Causality and Rationale: This cell-based assay moves one step down the signaling cascade to measure transcriptional activation. It determines whether the binding of this compound to the ER leads to a functional response: the transcription of a gene controlled by an ERE. [8]This assay is crucial because it distinguishes agonists (which will induce a signal) from antagonists (which will not, and can be tested for their ability to block the E2 signal). The Stably Transfected Transcriptional Activation (STTA) assay, recognized by OECD Test Guideline 455, is a gold standard. [9]It uses a human cell line (e.g., HeLa-9903) stably transfected with the human ERα and a reporter gene (e.g., luciferase) under the control of EREs. [8][9] Self-Validating System:

-

Positive Control: 17β-estradiol, which should produce a robust, dose-dependent increase in reporter activity.

-

Weak Positive Control: A compound with known weak estrogenicity (e.g., o,p'-DDT) to confirm assay sensitivity.

-

Negative Control: A non-estrogenic compound.

-

Vehicle Control: DMSO or other solvent to establish the baseline reporter activity.

Caption: Workflow for the E-SCREEN cell proliferation assay.

Step-by-Step Protocol (Example using E-SCREEN):

-

Cell Culture: Maintain MCF-7 cells in phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove all estrogenic stimuli.

-

Cell Plating: Seed the cells at a low density in 96-well plates and allow them to attach.

-

Dosing: Treat the cells with serial dilutions of this compound or controls.

-

Incubation: Incubate the plates for 6-7 days, allowing multiple rounds of cell division to occur.

-

Fixation and Staining: At the end of the incubation period, fix the cells (e.g., with formaldehyde) and stain the total cellular protein with a dye such as crystal violet.

-

Elution: Wash away excess dye and then elute the stain bound to the cells with a solvent (e.g., acetic acid or SDS).

-

Measurement: Measure the optical density (OD) of the eluted dye using a spectrophotometer (e.g., at 595 nm). The OD is directly proportional to the cell number.

-

Data Analysis: Calculate the proliferative effect (PE) relative to the positive control (E2). Plot the PE against the log concentration to determine the EC50 value.

Contextual Data: Estrogenic Activity of Structurally Related Parabens

While direct data for this compound is lacking, a wealth of information exists for other parabens. This data establishes a clear structure-activity relationship: estrogenic potency increases with the size and complexity of the ester group. V[5]an der Waals interactions are the primary driving forces for the paraben-ER interaction.